molecular formula C9H11NO2 B1312900 Methyl 4-amino-2-methylbenzoate CAS No. 6933-47-7

Methyl 4-amino-2-methylbenzoate

Cat. No. B1312900
CAS RN: 6933-47-7
M. Wt: 165.19 g/mol
InChI Key: NRTWXBXJSGGTTE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-methylbenzoate” is an organic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate moiety linked to a 4-amino-2-methyl group . The InChI code for this compound is 1S/C9H11NO2/c1-6-5-7 (10)3-4-8 (6)9 (11)12-2/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 302.4±22.0 °C at 760 mmHg . It has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Corrosion Protection

Methyl 4-amino-2-methylbenzoate and its derivatives have applications in corrosion protection. One study demonstrated the use of 2-amino-4-methyl benzothiazole (AMBT) and its derivatives for protecting mild steel in hydrochloric acid, highlighting the formation of a protective film on the steel surface. This approach leveraged the synergistic interaction of AMBT with its derivatives for enhanced corrosion resistance, a crucial aspect in industrial applications (Shainy, Ammal, & Joseph, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of this compound have been studied for their ability to form hydrogen-bonded supramolecular associations. These associations are critical in understanding molecular interactions and designing molecular structures with specific properties. For instance, one study explored hydrogen-bonded associations in organic acid-base salts assembled from 2-amino-4-methylpyridine with various methylbenzoic acids, revealing insights into the role of weak and strong noncovalent interactions in crystal packing (Khalib et al., 2014).

Crystal Structure Analysis

Understanding the crystal structures of compounds related to this compound is vital for applications in material science and pharmaceuticals. Research on the crystal and molecular structure of 2-amino-3-methylbenzoic acid, for example, provides foundational knowledge for the development of new materials with specific molecular configurations (Brown & Marsh, 1963).

Organic Synthesis and Pharmaceutical Intermediates

This compound is significant in the synthesis of various organic compounds and pharmaceutical intermediates. For instance, its role in the synthesis of chloranthraniliprole, an anti-cancer drug, underscores its importance in pharmaceutical chemistry (Jian-hong, 2012).

Safety and Hazards

“Methyl 4-amino-2-methylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to have various biological activities

Mode of Action

It’s known that many benzoic acid derivatives exert their effects by interacting with various enzymes and receptors in the body . The specific interactions of Methyl 4-amino-2-methylbenzoate with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile

Result of Action

As a derivative of benzoic acid, it may have various biological activities . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-2-methylbenzoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as methyltransferases, which catalyze the transfer of methyl groups to various substrates. These interactions are crucial for the regulation of gene expression and protein function. Additionally, this compound can act as a substrate for certain hydrolases, which catalyze the hydrolysis of ester bonds, leading to the release of the corresponding acid and alcohol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production. Furthermore, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may inhibit the activity of certain methyltransferases by competing with natural substrates for binding sites. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and methylation reactions. It interacts with enzymes such as methyltransferases and hydrolases, influencing the levels of various metabolites. These interactions can affect metabolic flux and the overall balance of metabolites within cells, leading to changes in cellular function and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it may bind to transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, it may be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. These localizations are essential for the compound’s role in regulating cellular metabolism and gene expression .

properties

IUPAC Name

methyl 4-amino-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWXBXJSGGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470361
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6933-47-7
Record name Methyl 4-amino-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-2-methylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 g (78 mmol) 4-acetamido-2-methyl-benzoic acid are suspended in 150 ml of methanol and combined with 11.2 ml (210 mmol) conc. sulphuric acid. The mixture is refluxed for three hours. Then excess methanol is eliminated in vacuo. The residue is poured onto ice water, made alkaline with 5 N sodium hydroxide solution and extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulphate and evaporated to dryness.
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15 g
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11.2 mL
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0 (± 1) mol
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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